Nickel subsulfide

Catalog No.
S655653
CAS No.
12035-72-2
M.F
Ni3S2
M. Wt
240.22 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nickel subsulfide

CAS Number

12035-72-2

Product Name

Nickel subsulfide

IUPAC Name

nickel;(sulfanylidene-λ4-sulfanylidene)nickel

Molecular Formula

Ni3S2

Molecular Weight

240.22 g/mol

InChI

InChI=1S/3Ni.S2/c;;;1-2

InChI Key

UPSUSTJZZWSTPN-UHFFFAOYSA-N

SMILES

S=S=[Ni].[Ni].[Ni]

Solubility

less than 1 mg/mL at 70.7° F (NTP, 1992)
INSOL IN COLD WATER; SOL IN NITRIC ACID
Solubility in water, mg/l at 37 °C: 517 (practically insoluble)

Synonyms

nickel subsulfide, nickel subsulfide (Ni3S2), nickel sulfide (Ni3S2), trinickel disulfide

Canonical SMILES

S=S=[Ni].[Ni].[Ni]
Nickel subsulfide was first discovered in 1892 by W. N Harkins, who synthesized it by heating nickel and sulfur. Nickel subsulfide is a black solid with a metallic luster and is insoluble in water. It has been widely used in electronic industries as an electrode material in nickel-metal hydride batteries and as a catalyst in the hydrogenation of organic molecules.
Nickel subsulfide is classified as a transition metal sulfide compound, is thermodynamically unstable, and has a wide range of stoichiometries. The Nickel subsulfide has an orthorhombic crystal structure with lattice parameters of a=5.692 Å, b= 8.224 Å and c= 3.193 Å. It has a melting point of 1,170 °C and a density of 4.6g/cm^3. The compound is insoluble in water, and its solubility increases with the addition of functional groups.
Nickel subsulfide is synthesized by various methods, such as solid-state reactions, precipitation, and hydrothermal synthesis. Solid-state reaction methods involve heating nickel and sulfur at a high temperature for several hours or days. Precipitation methods involve mixing soluble nickel and sulfur salts in water to form a suspension, which is heated to evaporation, leading to the precipitation of nickel subsulfide. Hydrothermal synthesis utilizes a mixture of nickel and sulfur along with other reagents in a high-pressure vessel.
Characterization of nickel subsulfide can be done using various techniques, such as X-ray diffraction (XRD), Transmission electron microscopy (TEM), Scanning electron microscopy (SEM), and Fourier Transform Infrared Spectroscopy (FTIR). XRD helps identify the crystal structure, while TEM and SEM analyze the morphology of the particles. FTIR analyzes the functional groups attached to the particles.
Nickel subsulfide can be analyzed using various methods, including X-ray photoelectron spectroscopy (XPS), inductively coupled plasma mass spectrometry (ICP-MS), and inductively coupled plasma atomic emission spectroscopy (ICP-AES).
Nickel subsulfide exposure can lead to toxicity in living organisms. It causes oxidative stress, inflammation, and DNA damage. It has shown to be a carcinogenic agent, and several studies have demonstrated harmful effects on the lungs, heart, kidney, and nervous system.
Researchers must follow strict safety protocols when handling nickel subsulfide to prevent exposure. It is essential to wear protective clothing and avoid inhalation or ingestion during the experiments. Adequate ventilation is also necessary to avoid the buildup of toxic fumes.
Nickel subsulfide has proven to be an effective catalyst in reducing organic molecules, such as nitro compounds and alkenes. It is widely used in the synthesis of metallic nickel nanoparticles, and as a counter electrode in solar cells.
The current research on nickel subsulfide involves understanding its catalytic activity and its potential for use in fuel cells. Researchers are also studying its toxicity and ways of minimizing its impact.
Nickel subsulfide has promising implications in various fields, including renewable energy, nanotechnology, and medical sciences. It can be used as a component in hydrogen fuel cells, a contrast agent in medical imaging, and in the synthesis of nickel nanoparticles.
Nickel subsulfide's toxicity and instability raise concerns about its safety in various applications. Future research should focus on developing stable and less toxic formulations of nickel subsulfide. Research can also focus on exploring its potential in other fields, such as drug delivery systems.
Future research can explore the use of nickel subsulfide in biomedical applications, such as drug delivery systems and biocompatible materials. The catalytic activity of nickel subsulfide can be further explored in its use as a catalyst in the production of pharmaceuticals and petrochemicals. Research can also explore the use of nickel subsulfide in the development of sensors and actuators for various industries. Further investigation is required to characterize the particles' surface properties and their effects on biological systems.

Physical Description

Nickel subsulfide appears as pale yellowish-bronze metallic-lustrous crystals or shiny gold-green (metallic) crystalline powder. (NTP, 1992)
DryPowder; OtherSolid; PelletsLargeCrystals
PALE YELLOWISH BRONZE LUMPS WITH METALLIC LUSTRE.

Color/Form

Hexagonal crystals

Density

5.82 (NTP, 1992)
5.87
Relative density (water = 1): 5.82

Melting Point

1454 °F (NTP, 1992)
787 °C
790 °C

GHS Hazard Statements

Aggregated GHS information provided by 231 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H332 (82.68%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H350 (100%): May cause cancer [Danger Carcinogenicity];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (53.25%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Carcinogens

Mechanism of Action

The effects of carcinogenic nickel compounds on natural killer cell function were studied in rats. The protective effects of manganese were also investigated. Male Wag rats were injected intramuscularly with 20 mg metallic nickel powder, 5 mg nickel subsulfide, 20 mg nickel oxide, and 0 or 20 mg manganese with or without rat fibroblast interferon. Rats given nickel subsulfide had a tumor incidence of 2 percent, whereas 46.7 percent of the rats given nickel powder developed tumors. All tumors developed at the injection site. More than 70 percent of the tumor bearing rats died with lung or lymph node metastases within 3 months after the primary tumors were detected. Interferon had little effect on tumor incidence or time to tumor development. Nickel oxide did not induce any tumors. Manganese protected against tumor induction; only 20 percent of rats given nickel powder plus manganese developed tumors. Rats that developed tumors showed persistent decreases in natural killer cell activity. The lower the natural killer cell activity, the earlier the tumors developed. Manganese almost completely prevented the decrease in natural killer cell activity when given along with powdered nickel.
Optical absorption spectra of nickel sulfate, and nickel subsulfide, in the presence of salmon sperm DNA, buffered to pH 4, were obtained over the wavelength range of 350 to 1,350 nanometers. Concentration range of 0 to 0.8 mM nickel sulfate, nickel subsulfide, nickel carbonate, or nickel chloride, plus an anti tumor drug, were incubated with poly dG/dC. Nickel-chloride was incubated with the anti tumor drug and circular dichroism spectra was obtained. The spectra of nickel sulfate and nickel subsulfide plus salmon sperm DNA were idnetical. All nickel compounds induced the transition in poly dG/dC. In the presence of the anti tumor drug, the transition was inhibited at all nickel concentrations.

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

12035-72-2

Wikipedia

Nickel subsulfide

Use Classification

Health Hazards -> Carcinogens

Methods of Manufacturing

DIRECT FUSION OF NICKEL WITH SULFUR
... SEPARATED FROM CRUSHED & GROUND ORE BY MAGNETIC SEPARATION & DIFFERENTIAL FLOTATION ... THEN SMELTED ... LEAVING COARSE MASS OF COPPER & NICKEL SULFIDES KNOWN AS BESSEMER MATTE. ... OR FORD PROCESS CONSISTS OF REMOVAL OF COPPER BY FUSING WITH NA2SO4; & NAHSO4; ON COOLING 2 LAYERS ARE FORMED ... LOWER CONTAINS ... NICKEL.

General Manufacturing Information

All other basic inorganic chemical manufacturing
All other chemical product and preparation manufacturing
Metal Recovery
Metal recovery
Mining (except oil and gas) and support activities
Petrochemical manufacturing
Petroleum refineries
Primary metal manufacturing
Services
reclamation
Nickel sulfide (Ni3S2): ACTIVE

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practicable to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

... CONCURRENT ADMIN OF MANGANESE DUST DECREASES /MUSCLE/ TUMORIGENESIS INDUCED BY IM INJECTION OF TRINICKEL DISULFIDE IN FISCHER RATS ...
IN SPRAGUE-DAWLEY RATS ... 10 MG TRINICKEL DISULFIDE ALONE WAS ADMIN TO ONE GROUP OF 15 FEMALE RATS, 10 MG MG TRINICKEL DISULFIDE WAS INJECTED IM, FOLLOWED BY CHRONIC DAILY SC INJECTIONS OF 0.5 MG METHANDROSTENOLONE IN SALINE. AFTER 217 DAYS SARCOMAS HAD DEVELOPED AT THE SITE OF NI3S2 INJECTION IN 5/15 OF THE RATS THAT HAD RECEIVED NI3S2 ONLY & IN 10/10 OF OF THE RATS THAT HAD RECEIVED NI3S2 PLUS STEROID.
The incidence of muscle neoplasm (mainly rhabdomyosarcomas and fibrosarcomas) in rats after iv injection of trinickel disulfide (Ni3S2) plus basic magnesium carbonate was lower than after iv injection of Ni3S2 alone or plus calcium carbonate or iv injection of trinickel trisulfide plus oral administration or sc injection of calcium acetate, magnesium acetate, or sodium acetate. Both calcium carbonate or magnesium carbonate was removed from the site of iv injection within a few days. The protective effect of magnesium carbonate (im) is caused by locally elevated magnesium concn during the short initiation period of latency after the iv injection of Ni3S2.
Mixed exposure to a variety of metal compounds may increase the risk of adverse health effects. In some populations exposed to complex mixtures, increased incidence rates of cancer have been detected in epidemiologic studies. In certain nonferrous metal smelters, arsenic exposure occurs in combinaton with a number of other metals, sulfur oxides, and organic carcinogens. Epidemiological evidence indicates a positive interaction between arsenic exposure and cigarette smoking and lung cancer incidence. Studies of metal interaction in benzo(a)pyrene carcinogenesis are discussed. Laboratory animals treated with benzo(a)pyrene plus iron(III) oxide, nickel sulfide, lead oxide, magnesium oxide, or titanium oxide have shown a synergistic effect in relation to lung carcinogenesis. Oil combustion particles containing nickel and vanadium were not carcinogenic themselves but enhanced the carcinogenic activity benzo(a)pyrene in benzo(a)pyrene treated animals. Many studies show that selenium possesses anticarcinogenic activity. Zinc can inhibit or potentiate carcinogenic activity, depending on its concentration. Dietary zinc at 40 to 640 micrograms per day enhances transplanted tumor growth in experimental animals, while zinc deficiency inhibits tumor growth. Zinc has also been shown to antagonize the potentiating effects of cadmium on prostatic cancer in workers exposed to high cadmium concentrations.
For more Interactions (Complete) data for TRINICKEL DISULFIDE (8 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15

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